molecular formula C₆₉H₁₁₃N₂₃O₂₃ B550033 Cerebellin CAS No. 94071-26-8

Cerebellin

Cat. No.: B550033
CAS No.: 94071-26-8
M. Wt: 1632.8 g/mol
InChI Key: ADHFFUOAOLWHGU-JPDUFPOXSA-N
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Description

Cerebellin is a glycoprotein that was first identified in the cerebellum, a region of the brain responsible for motor control. It plays a crucial role in synaptic function, particularly in the communication between parallel fibers and Purkinje cells. This compound is part of a family of proteins that are involved in synapse formation and function across various brain regions .

Scientific Research Applications

Cerebellin has a wide range of applications in scientific research:

    Chemistry: Used as a model protein to study protein-protein interactions and the effects of post-translational modifications.

    Biology: Plays a role in understanding synaptic function and neural development.

    Medicine: Potential therapeutic applications in neurodegenerative diseases and conditions involving synaptic dysfunction.

    Industry: Utilized in the development of biosensors and other biotechnological applications.

Mechanism of Action

Cerebellin-1 (Cbln1) influences synapse formation and function by acting trans-synaptically, binding both presynaptic neurexins and postsynaptic GluD2 . It plays a role in axon growth and guidance, and it has been suggested that future research should focus on determining the mechanism of action of these peptides in modulating neuronal activity .

Safety and Hazards

According to the safety data sheet, cerebellin should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used .

Future Directions

Recent research has identified a new role for Cerebellin-1 in axon growth and guidance . This opens up exciting possibilities for future research, which could focus on determining if this compound-1 plays a role in additional midline crossing events, such as the formation of the corpus callosum in the cortex .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerebellin can be synthesized using recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to produce this compound, which is then purified using techniques like affinity chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the production process is optimized for maximum yield and purity. Downstream processing involves multiple purification steps to ensure the final product meets the required standards for pharmaceutical or research use .

Chemical Reactions Analysis

Types of Reactions: Cerebellin undergoes various biochemical reactions, including:

    Oxidation: this compound can be oxidized, which may affect its activity and stability.

    Reduction: Reduction reactions can modify the disulfide bonds in this compound, altering its structure and function.

    Substitution: Specific amino acid residues in this compound can be substituted to study the effects on its function.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

    Substitution Reagents: Site-directed mutagenesis techniques.

Major Products: The major products of these reactions depend on the specific modifications made to this compound. For example, oxidation may result in the formation of sulfoxides or disulfides, while reduction can lead to the cleavage of disulfide bonds .

Comparison with Similar Compounds

Cerebellin is part of a family of proteins that includes this compound-1, this compound-2, this compound-3, and this compound-4. These proteins share structural similarities but have distinct functions:

This compound’s uniqueness lies in its ability to act as a synaptic organizer and its involvement in both early neural development and mature synaptic function .

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H113N23O23/c1-9-33(4)52(66(112)84-42(19-15-21-76-69(73)74)58(104)88-48(30-96)64(110)92-53(37(8)97)67(113)86-44(24-49(72)98)61(107)87-45(68(114)115)23-39-25-75-31-78-39)91-56(102)36(7)80-63(109)47(29-95)89-60(106)43(22-38-16-11-10-12-17-38)85-55(101)35(6)81-65(111)51(32(2)3)90-59(105)41(18-13-14-20-70)83-54(100)34(5)79-62(108)46(28-94)82-50(99)26-77-57(103)40(71)27-93/h10-12,16-17,25,31-37,40-48,51-53,93-97H,9,13-15,18-24,26-30,70-71H2,1-8H3,(H2,72,98)(H,75,78)(H,77,103)(H,79,108)(H,80,109)(H,81,111)(H,82,99)(H,83,100)(H,84,112)(H,85,101)(H,86,113)(H,87,107)(H,88,104)(H,89,106)(H,90,105)(H,91,102)(H,92,110)(H,114,115)(H4,73,74,76)/t33-,34-,35-,36-,37+,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHFFUOAOLWHGU-JPDUFPOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H113N23O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10240379
Record name Cerebellin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10240379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94071-26-8
Record name Cerebellin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094071268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerebellin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10240379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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